1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Description

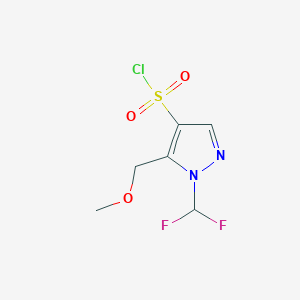

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a fluorinated pyrazole sulfonyl chloride derivative with applications in organic synthesis, particularly as a sulfonylating agent. Its structure features a difluoromethyl group at position 1 and a methoxymethyl substituent at position 5 of the pyrazole ring (Figure 1). This compound is part of a broader class of pyrazole sulfonyl chlorides produced by Fluorochem and CymitQuimica for research and industrial use .

Properties

IUPAC Name |

1-(difluoromethyl)-5-(methoxymethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2O3S/c1-14-3-4-5(15(7,12)13)2-10-11(4)6(8)9/h2,6H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAJDCXARJAKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NN1C(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches for Pyrazole-Sulfonyl Chlorides

Direct Sulfonylation Methods

The most common approach for synthesizing pyrazole-sulfonyl chlorides involves direct sulfonylation of the pyrazole ring using chlorosulfonic acid (ClSO3H), followed by treatment with thionyl chloride (SOCl2) to ensure complete conversion to the sulfonyl chloride. This general methodology has been documented for various pyrazole derivatives.

A representative procedure involves:

- Dissolving the pyrazole compound in chloroform

- Adding the solution to chlorosulfonic acid under inert conditions (typically nitrogen)

- Heating the mixture to 60°C for 8-10 hours

- Adding thionyl chloride and continuing the reaction at 60°C

- Processing the reaction mixture through extraction and purification steps

Alternative Sulfonylation Approaches

Alternative methods for introducing the sulfonyl chloride functionality include:

- Treatment of pyrazole derivatives with sulfuryl chloride (SO2Cl2) in the presence of a suitable catalyst

- Oxidative chlorination of pyrazole thiols or disulfides

- Transformation of other sulfur-containing functional groups to sulfonyl chlorides

These methods may offer advantages depending on the specific substitution pattern and functional group compatibility of the target molecule.

Incorporation of Key Functional Groups

Introduction of the Difluoromethyl Group

The difluoromethyl moiety can be introduced to the pyrazole scaffold through several methods:

Direct N-Difluoromethylation

Direct N-difluoromethylation of pyrazoles can be achieved using difluorocarbene precursors such as chlorodifluoromethane (HCF2Cl) or bromodifluoromethanephosphonate under basic conditions. An example procedure involves:

- Treatment of the pyrazole with a strong base (typically sodium hydride or potassium tert-butoxide)

- Addition of chlorodifluoromethane or other difluorocarbene sources

- Reaction at controlled temperature (typically 0-25°C)

- Workup and isolation of the N-difluoromethylated product

Use of Difluoroacetic Derivatives

Another approach utilizes difluoroacetic acid derivatives as building blocks in pyrazole ring formation, which allows for the incorporation of the difluoromethyl group during the heterocycle construction.

Introduction of the Methoxymethyl Group

The methoxymethyl substituent is typically introduced through alkylation reactions:

O-Alkylation Approaches

For 5-hydroxypyrazoles, the methoxymethyl group can be introduced via O-alkylation using chloromethyl methyl ether (CICH2OCH3) or other methoxymethylating reagents in the presence of a base. This approach is particularly relevant for compounds containing a hydroxyl group at C-5 of the pyrazole ring.

C-Alkylation Methods

For direct C-5 functionalization, organometallic intermediates (such as lithiated pyrazoles) can be reacted with methoxymethyl halides or methoxymethyl transfer reagents.

Proposed Synthetic Routes for the Target Compound

Based on the available information and synthetic precedents for similar compounds, several viable routes can be proposed for the synthesis of 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride.

Route A: Sequential Functionalization Approach

This approach involves sequential introduction of functional groups to a pyrazole core:

- Synthesis of appropriately substituted pyrazole with a methoxymethyl group at C-5

- N-difluoromethylation of the pyrazole nitrogen

- Sulfonylation at C-4 position to introduce the sulfonyl chloride group

Route B: Convergent Synthesis Approach

This strategy employs a convergent approach where functionalized building blocks are assembled:

- Preparation of a difluoroacetoacetate derivative

- Condensation with a suitable hydrazine derivative

- Introduction of the methoxymethyl group

- Sulfonylation to form the target compound

Route C: Ring-Forming Approach

This method involves constructing the pyrazole ring with the required substituents already in place:

- Preparation of a difluoromethylhydrazine

- Cyclocondensation with a methoxymethyl-containing three-carbon building block

- Sulfonylation of the resulting pyrazole

Detailed Experimental Procedures

Method 1: Synthesis via N-Difluoromethylation and Sulfonylation

Based on the procedures for similar compounds, the following synthetic sequence can be adapted:

Preparation of 5-(Methoxymethyl)-1H-pyrazole

Reagents:

- 1,3-Dicarbonyl compound (appropriate precursor)

- Hydrazine hydrate

- Chloromethyl methyl ether

- Base (sodium hydride or potassium carbonate)

- Solvents (tetrahydrofuran, N,N-dimethylformamide)

Procedure:

- Synthesis of the pyrazole core through cyclization of the 1,3-dicarbonyl compound with hydrazine

- Introduction of the methoxymethyl group using chloromethyl methyl ether under basic conditions

- Purification by column chromatography or recrystallization

N-Difluoromethylation

Reagents:

- 5-(Methoxymethyl)-1H-pyrazole

- Sodium hydride or potassium tert-butoxide

- Chlorodifluoromethane or bromodifluoromethanephosphonate

- Solvent (tetrahydrofuran or N,N-dimethylformamide)

Procedure:

- Treatment of 5-(methoxymethyl)-1H-pyrazole with base at low temperature (0°C)

- Addition of the difluoromethylating agent

- Gradual warming to room temperature and monitoring by thin-layer chromatography

- Workup and purification

Sulfonylation at C-4

Reagents:

- 1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole

- Chlorosulfonic acid

- Thionyl chloride

- Solvent (chloroform or dichloromethane)

Procedure:

- Slow addition of the pyrazole solution to chlorosulfonic acid at 0°C under nitrogen

- Warming to 60°C and stirring for 8-10 hours

- Addition of thionyl chloride and continued heating for 2 hours

- Cooling, careful quenching, and extraction

- Purification by recrystallization or column chromatography

Method 2: Synthesis via Ring Formation with Prefunctionalized Components

This method draws from procedures used for related difluoromethylated pyrazoles:

Preparation of a Difluoroacetoacetate Derivative

Reagents:

- Ethyl or methyl acetoacetate

- Strong base (sodium hydride or lithium diisopropylamide)

- Difluoromethylating agent

- Solvent (tetrahydrofuran)

Procedure:

- Generation of the enolate from the acetoacetate

- Difluoromethylation of the enolate

- Workup and isolation

Formation of the Pyrazole Ring with Methoxymethyl Functionality

Reagents:

- Difluoroacetoacetate derivative

- Hydrazine derivative containing a protected methoxymethyl group

- Solvent (ethanol or tetrahydrofuran)

- Acid catalyst (if needed)

Procedure:

- Condensation of the difluoroacetoacetate with the hydrazine derivative

- Cyclization to form the pyrazole ring

- Deprotection if necessary

- Purification

Sulfonylation of the Pyrazole

The sulfonylation procedure would follow the same approach as described in Method 1, Step 5.1.3.

Reaction Conditions and Parameters

Optimal Conditions for Key Transformations

The following table summarizes the optimal conditions for key transformations based on procedures for similar compounds:

| Transformation | Temperature (°C) | Reaction Time (h) | Solvent System | Catalyst/Reagent | Yield Range (%) |

|---|---|---|---|---|---|

| Pyrazole Formation | 70-80 | 3-5 | Ethanol/Water | Acid catalyst | 65-85 |

| N-Difluoromethylation | 0-25 | 2-3 | THF/DMF | NaH or t-BuOK | 70-80 |

| Methoxymethylation | 25-60 | 4-6 | DMF | K2CO3 | 75-90 |

| Sulfonylation | 0-60 | 10-12 | Chloroform | ClSO3H/SOCl2 | 60-75 |

Critical Parameters Affecting Yield and Purity

Several factors significantly impact the success of these transformations:

- Temperature control : Particularly critical during N-difluoromethylation and sulfonylation steps to prevent decomposition

- Anhydrous conditions : Essential for reactions involving strong bases and moisture-sensitive reagents

- Inert atmosphere : Required for most steps to prevent oxidation or unwanted side reactions

- Reaction time : Optimal monitoring to prevent over-reaction or decomposition

- Reagent purity : Especially important for difluoromethylating agents and chlorosulfonic acid

Purification and Characterization

Purification Methods

The following purification techniques are recommended for intermediates and the final product:

- Column chromatography : Using silica gel with appropriate solvent systems (ethyl acetate/hexane gradients)

- Recrystallization : From appropriate solvent combinations (dichloromethane/petroleum ether)

- Fractional distillation : For volatile intermediates

- Acid-base extraction : For separation of acidic or basic impurities

Characterization Data

Expected characterization data for the target compound based on similar structures:

- 1H NMR (400 MHz, CDCl3) : Expected signals for CH2OCH3 (δ ~4.5 ppm), OCH3 (δ ~3.4 ppm), pyrazole CH (δ ~7.8 ppm), and CHF2 (δ ~7.0-7.5 ppm, t, J ≈ 50-60 Hz)

- 19F NMR (376 MHz, CDCl3) : Doublet for CHF2 (δ ~ -110 to -120 ppm, J ≈ 50-60 Hz)

- 13C NMR (100 MHz, CDCl3) : Characteristic signals for CHF2 (δ ~110 ppm, t), CH2OCH3 (δ ~70 ppm), OCH3 (δ ~58 ppm)

- HRMS : Expected [M+H]+ ion at m/z 275.0068

- IR : Characteristic absorptions for S=O stretching (1350-1150 cm-1) and C-F stretching (1100-1000 cm-1)

Challenges and Considerations

Synthetic Challenges

The preparation of this compound presents several challenges:

- Regioselectivity : Controlling the regioselectivity of sulfonylation to favor the C-4 position

- Functional group compatibility : Ensuring that the methoxymethyl and difluoromethyl groups withstand the harsh conditions of sulfonylation

- Handling of reactive intermediates : Safe handling of moisture-sensitive and reactive compounds such as sulfonyl chlorides

- Scalability : Adapting laboratory procedures for larger-scale synthesis

Chemical Reactions Analysis

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes a variety of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Radical Reactions: The difluoromethyl group can be introduced via radical processes, which are crucial for the functionalization of heterocycles.

Common reagents used in these reactions include TMS-CF2H for difluoromethylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactivity

This compound is characterized by the presence of a difluoromethyl group, a methoxymethyl group, and a sulfonyl chloride group attached to a pyrazole ring. These functional groups enhance its reactivity, making it suitable for various chemical transformations:

- Substitution Reactions : The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.

- Oxidation and Reduction : The difluoromethyl group can participate in oxidation and reduction reactions.

- Radical Reactions : The introduction of the difluoromethyl group via radical processes is crucial for the functionalization of heterocycles.

Chemistry

In the field of synthetic chemistry, 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride serves as an essential building block for the synthesis of complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions allows chemists to create diverse derivatives with tailored properties.

Biology

The unique functional groups present in this compound make it valuable for biological studies. It can be utilized to investigate biological processes and develop bioactive molecules. For instance, research has shown that derivatives of pyrazole-4-sulfonamide exhibit antiproliferative activity against certain cancer cell lines, indicating potential therapeutic applications .

Medicine

The compound's potential as a pharmacophore has been explored in drug design. Its reactivity allows for modifications that can lead to improved efficacy and safety profiles in new drug candidates. Studies have reported successful synthesis and evaluation of pyrazole-4-sulfonamide derivatives, which demonstrated promising biological activities .

Case Study 1: Synthesis of Pyrazole Derivatives

A recent study focused on synthesizing new pyrazole-4-sulfonamide derivatives using this compound. The research involved optimizing reaction conditions to achieve high yields of various derivatives. For example, using potassium tert-butoxide as a base in THF solvent yielded significant results, with some compounds showing half-maximal inhibitory concentration (IC50) values indicative of their potential as therapeutic agents .

| Compound | Yield (%) | IC50 (µM) |

|---|---|---|

| MR-S1-13 | 71 | 12 |

| MR-S1-5 | 41 | >50 |

Another study evaluated the antiproliferative activity of synthesized pyrazole derivatives against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that certain derivatives exhibited significant cytotoxicity while others did not show any cytotoxic effects, highlighting the importance of structural modifications on biological activity .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s key structural analogs differ in substituents at positions 1 and 5 of the pyrazole ring. Below is a comparative analysis of substituents, molecular weights, and applications (Table 1):

Table 1: Structural and Functional Comparison of Pyrazole Sulfonyl Chlorides

Reactivity and Stability

- Electron-Withdrawing Effects: The difluoromethyl group at position 1 enhances electrophilicity at the sulfonyl chloride group compared to non-fluorinated analogs (e.g., methylpyridinyl derivatives) .

- Stability: Fluorinated pyrazole sulfonyl chlorides are generally sensitive to moisture but exhibit greater thermal stability than non-fluorinated derivatives .

Key Research Findings

Comparative Performance in Reactions

- Nucleophilic Substitution : The methoxymethyl group at position 5 provides moderate steric hindrance, resulting in slower reaction kinetics compared to ethoxymethyl analogs but faster than isopropoxymethyl derivatives .

- Catalytic Efficiency: Fluorinated pyrazole sulfonyl chlorides show higher catalytic turnover in Suzuki-Miyaura couplings compared to non-fluorinated variants due to enhanced leaving-group ability .

Biological Activity

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a difluoromethyl group, a methoxymethyl group, and a sulfonyl chloride group attached to a pyrazole ring. These functional groups contribute to its reactivity and potential biological activities.

- Molecular Formula : C7H8ClF2N2O2S

- Molecular Weight : 260.64 g/mol

- CAS Number : 1856099-43-8

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The difluoromethylation of disulfides using TMS-CF2H is one common method employed in its preparation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The difluoromethyl group can engage in hydrogen bonding and other non-covalent interactions, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .

Antifungal Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antifungal activity. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi. Among them, certain derivatives displayed moderate to excellent antifungal activities, outperforming standard treatments like boscalid .

Anticancer Potential

Pyrazole derivatives, including the compound , have been investigated for their anticancer properties. In vitro studies revealed that specific pyrazole compounds demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed a significant synergistic effect, particularly in the Claudin-low breast cancer subtype .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Moderate antifungal and anticancer activity |

| Difluoromethylthioethers | Similar difluoromethyl group | Similar reactivity in radical and nucleophilic substitution reactions |

| Fluorinated Diazoalkanes | Contains fluorinated groups | Used in cycloaddition reactions |

Case Studies and Research Findings

Several research findings highlight the biological activity of pyrazole derivatives:

- Antifungal Studies : A study on novel pyrazole carboxamide derivatives indicated that certain compounds exhibited higher antifungal activity against multiple fungi compared to traditional antifungals .

- Cytotoxicity Assays : Pyrazoles were tested for their cytotoxic effects on breast cancer cell lines. Results indicated that bromine and chlorine-substituted pyrazoles had significantly higher cytotoxicity compared to others, especially when combined with doxorubicin .

- Molecular Docking Studies : Molecular docking studies have shown that some pyrazole derivatives can form hydrogen bonds with key residues in target proteins, enhancing their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride?

The synthesis typically involves a multi-step process:

- Pyrazole Core Formation : Start with cyclization of hydrazine derivatives and diketones to form the pyrazole ring. Substituents (difluoromethyl and methoxymethyl) are introduced via nucleophilic substitution or condensation reactions .

- Sulfonyl Chloride Introduction : React the pyrazole intermediate with chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, inert atmosphere) to avoid over-sulfonation. Purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, dichloromethane/methanol) is critical .

Q. What analytical techniques are recommended for characterizing this compound?

- Spectroscopy : Use , , and NMR to confirm substituent positions and purity. IR spectroscopy identifies sulfonyl chloride (S=O stretch at ~1370–1180 cm⁻¹) and pyrazole ring vibrations .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

- Elemental Analysis : Confirm C, H, N, S, and Cl content to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies in splitting patterns often arise from dynamic effects (e.g., restricted rotation of the sulfonyl chloride group) or impurities. Strategies include:

- Variable-Temperature NMR : Conduct experiments at low temperatures (−40°C) to "freeze" conformational changes .

- 2D NMR (COSY, HSQC) : Map coupling correlations to confirm connectivity .

- X-Ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as done for analogous pyrazole-sulfonyl chlorides) .

Q. How does the methoxymethyl group influence regioselectivity in subsequent reactions?

The methoxymethyl group acts as an electron-donating substituent, directing electrophilic attacks to the sulfonyl chloride-bearing position. Steric hindrance from the difluoromethyl group further modulates reactivity. Computational studies (DFT) predict charge distribution, guiding reaction design. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What are the stability considerations for this compound under varying conditions?

- Thermal Stability : Decomposes above 80°C; store at −20°C under argon.

- Hydrolytic Sensitivity : Reacts rapidly with moisture. Use anhydrous solvents (e.g., THF, DCM) and Schlenk-line techniques for handling .

- Light Sensitivity : Protect from UV light to prevent radical degradation.

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:

- Sulfonamide Formation : Simulate amine attack on the sulfonyl chloride group to optimize reaction conditions (solvent polarity, temperature) .

Q. What strategies mitigate side reactions during derivatization (e.g., sulfonamide formation)?

- Controlled Stoichiometry : Use 1.1 equivalents of amine to avoid over-alkylation.

- Base Selection : Triethylamine or DMAP in anhydrous DMF enhances nucleophilicity while minimizing hydrolysis .

- Reaction Monitoring : Track progress via TLC (Rf shift) or in situ IR for S=O bond disappearance .

Q. How can hygroscopic intermediates be handled during synthesis?

- Dry Glassware : Flame-dry apparatus under vacuum before use.

- Molecular Sieves : Add 3Å sieves to reaction mixtures.

- Low-Temperature Quenching : Terminate reactions at −78°C to reduce moisture ingress .

Methodological Challenges & Solutions

Q. How to resolve stereochemical ambiguities in derivatives?

- Chiral HPLC : Separate enantiomers using cellulose-based columns.

- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra .

Q. What protocols optimize electrophilic aromatic substitution (EAS) on the pyrazole ring?

- Directing Groups : The sulfonyl chloride acts as a meta-director. Use Lewis acids (FeCl₃) to enhance electrophile activation.

- Solvent Effects : Nitration proceeds efficiently in concentrated H₂SO₄ at 0°C .

Q. How to troubleshoot low yields in sulfonamide coupling?

- Purify Amines : Pre-dry amines over CaH₂.

- Alternative Coupling Agents : Use EDCI/HOBt in DCM for sterically hindered amines .

Q. What methods validate biological activity (e.g., antimicrobial assays)?

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- SAR Studies : Modify substituents (methoxymethyl → ethoxymethyl) to correlate structure with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.